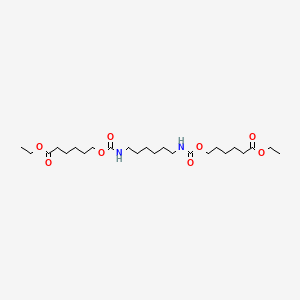
Diethyl 8,17-dioxo-7,18-dioxa-9,16-diazatetracosane-1,24-dioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 8,17-dioxo-7,18-dioxa-9,16-diazatetracosane-1,24-dioate is a complex organic compound with the molecular formula C23H38N2O8. This compound is characterized by its unique structure, which includes multiple oxygen and nitrogen atoms, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 8,17-dioxo-7,18-dioxa-9,16-diazatetracosane-1,24-dioate typically involves multi-step organic reactions. One common method includes the reaction of diethyl oxalate with a diamine under controlled conditions to form the desired product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or distillation to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl 8,17-dioxo-7,18-dioxa-9,16-diazatetracosane-1,24-dioate undergoes various chemical reactions, including:
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions:
Reduction: Lithium aluminum hydride; usually performed under an inert atmosphere to prevent unwanted side reactions.
Substitution: Halogens, alkylating agents; conditions vary depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Diethyl 8,17-dioxo-7,18-dioxa-9,16-diazatetracosane-1,24-dioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 8,17-dioxo-7,18-dioxa-9,16-diazatetracosane-1,24-dioate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Diethyl 8,17-dioxo-7,18-dioxa-9,16-diazatetracosane-1,24-dioate is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
644991-74-2 |
|---|---|
Molecular Formula |
C24H44N2O8 |
Molecular Weight |
488.6 g/mol |
IUPAC Name |
ethyl 6-[6-[(6-ethoxy-6-oxohexoxy)carbonylamino]hexylcarbamoyloxy]hexanoate |
InChI |
InChI=1S/C24H44N2O8/c1-3-31-21(27)15-9-7-13-19-33-23(29)25-17-11-5-6-12-18-26-24(30)34-20-14-8-10-16-22(28)32-4-2/h3-20H2,1-2H3,(H,25,29)(H,26,30) |
InChI Key |
RUXCWQSRGZCWMC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCOC(=O)NCCCCCCNC(=O)OCCCCCC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


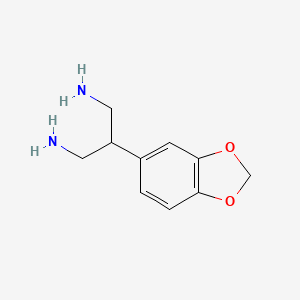
![5-Ethynyl-2-[3-(phenylethynyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12607787.png)
![Benzaldehyde, 2,5-dimethoxy-4-[(2-methyl-2-propenyl)thio]-](/img/structure/B12607794.png)
![6-[(Dodecylamino)methylidene]-3-(dodecyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12607796.png)


![Methyl 4-amino-2-{[(4-methylphenyl)methyl]amino}butanoate](/img/structure/B12607817.png)
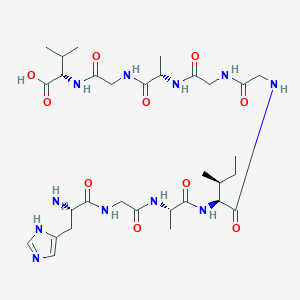
![Methyl 3-amino-5-bromo-4-[(but-2-en-1-yl)amino]benzoate](/img/structure/B12607831.png)
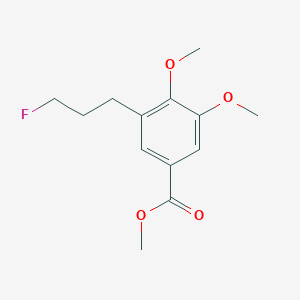
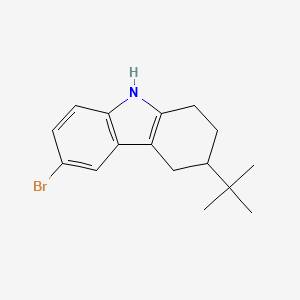
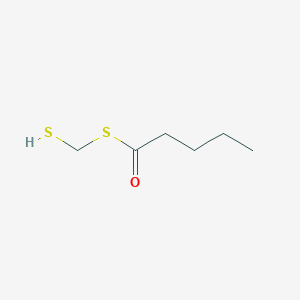
![1-[(4-Fluorobutyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene](/img/structure/B12607863.png)
![tert-butyl N-[3-[5-(2,5-difluorophenyl)-3-(1-methyl-1,2-dihydroimidazol-1-ium-3-carbonyl)-2-phenyl-1,3,4-thiadiazol-2-yl]propyl]carbamate;iodide](/img/structure/B12607880.png)
